molecular formula C23H15BrCl3NO2 B2597796 (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate CAS No. 338415-64-8

(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate

Cat. No.: B2597796
CAS No.: 338415-64-8
M. Wt: 523.63
InChI Key: RDKHIBPQGAAXJM-XAYXJRQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds and their potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its unique structure and reactivity could lead to the development of new drugs with specific targets and mechanisms of action.

Industry

In industrial applications, this compound may be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the cyclopropyl group can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[(4-bromophenyl)[2-(4-fluorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
  • (Z)-[(4-chlorophenyl)[2-(4-bromophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
  • (Z)-[(4-bromophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate

Uniqueness

The uniqueness of (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate lies in its specific combination of halogen atoms and the cyclopropyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrCl3NO2/c24-16-6-1-14(2-7-16)22(19-12-18(19)13-3-8-17(25)9-4-13)28-30-23(29)15-5-10-20(26)21(27)11-15/h1-11,18-19H,12H2/b28-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKHIBPQGAAXJM-XAYXJRQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrCl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.